molecular formula C11H14FN3S B11745668 [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11745668
M. Wt: 239.31 g/mol
InChI Key: BKXRPLZWVQJGNR-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a compound that features a pyrazole ring and a thiophene ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 5-fluorothiophene-2-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-aminopyrazole
  • 5-Fluoro-2-thiophenemethylamine
  • 1,4-Dimethylpyrazole derivatives

Uniqueness

[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to its specific combination of a pyrazole ring and a fluorinated thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(1,4-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C11H14FN3S/c1-8-7-15(2)14-10(8)6-13-5-9-3-4-11(12)16-9/h3-4,7,13H,5-6H2,1-2H3

InChI Key

BKXRPLZWVQJGNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1CNCC2=CC=C(S2)F)C

Origin of Product

United States

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